molecular formula C12H13NO2S B5098441 1-Naphthalenesulfonamide, N,N-dimethyl- CAS No. 128309-41-1

1-Naphthalenesulfonamide, N,N-dimethyl-

Cat. No.: B5098441
CAS No.: 128309-41-1
M. Wt: 235.30 g/mol
InChI Key: IWWVDZBWTQKFCA-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, N,N-dimethyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1-Naphthalenesulfonamide, N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Research on this compound includes its potential use in drug discovery and development. Its sulfonamide group is known for its role in various pharmacological activities.

    Industry: In the industrial sector, 1-Naphthalenesulfonamide, N,N-dimethyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Sulfonamides, the class of compounds to which N,N-dimethyl-1-naphthalenesulfonamide belongs, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

N,N-dimethyl-1-naphthalenesulfonamide is classified as a combustible solid . It may cause respiratory irritation, and it is harmful if swallowed . It can also cause skin and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

While specific future directions for N,N-dimethyl-1-naphthalenesulfonamide are not mentioned in the search results, sulfonamides in general continue to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Their use in the synthesis of pharmaceuticals and crop protection agents also suggests potential future applications .

Preparation Methods

The synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Naphthalenesulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like hydroxide ions or alkoxide ions replace the sulfonamide group, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Naphthalenesulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:

    1-Naphthalenesulfonamide: This compound lacks the dimethyl substitution on the sulfonamide group, which can affect its reactivity and biological activity.

    N,N-Dimethylbenzenesulfonamide: This compound has a similar sulfonamide group but with a benzene ring instead of a naphthalene ring. The difference in the aromatic ring structure can influence the compound’s properties and applications.

    N,N-Dimethyl-2-naphthalenesulfonamide: This isomer has the sulfonamide group attached to the 2-position of the naphthalene ring, which can result in different chemical and biological properties compared to the 1-position isomer.

The uniqueness of 1-Naphthalenesulfonamide, N,N-dimethyl- lies in its specific structure and functional groups, which contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

N,N-dimethylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVDZBWTQKFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299309
Record name 1-Naphthalenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128309-41-1
Record name 1-Naphthalenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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